3-Amino-4-methylbenzoic acid

Catalog No.
S662317
CAS No.
2458-12-0
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-methylbenzoic acid

CAS Number

2458-12-0

Product Name

3-Amino-4-methylbenzoic acid

IUPAC Name

3-amino-4-methylbenzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)

InChI Key

XKFIFYROMAAUDL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)N

Synonyms

3-Amino-p-toluic Acid; 2-Toluidine-4-carboxylic Acid; 3-Amino-4-methylbenzoic Acid; 4-Methyl-3-aminobenzoic Acid; NSC 127033; NSC 597

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N

3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, is an aromatic amine with the molecular formula C8H9NO2C_8H_9NO_2 and a molecular weight of approximately 151.16 g/mol. It features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a toluene backbone, specifically at the 3 and 4 positions, respectively. This compound appears as a white to light yellow crystalline powder and is soluble in water and organic solvents such as ethanol and dimethyl sulfoxide .

  • Currently available information suggests 3-amino-4-methylbenzoic acid is primarily studied for its chemical properties. Research on its potential mechanism of action in biological systems is not prevalent in publicly available sources.
  • Specific safety information on 3-amino-4-methylbenzoic acid is limited.
  • As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area following common laboratory safety practices [].

Additional Information

  • Scientific research on 3-amino-4-methylbenzoic acid may be ongoing, but detailed information is likely not publicly available due to potential commercial applications.
  • If you require further details, consider contacting chemical suppliers or searching for academic papers through reputable scientific databases.

Synthesis and Characterization:

3-Amino-4-methylbenzoic acid, also known as 3-amino-p-toluic acid, is a small organic molecule with the chemical formula C₈H₉NO₂. It can be synthesized through various methods, including the nitration of p-toluic acid followed by reduction, or the amination of 3-chloro-4-methylbenzoic acid [, ].

Once synthesized, 3-amino-4-methylbenzoic acid can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Potential Applications:

While research on 3-amino-4-methylbenzoic acid is ongoing, it has been explored for various potential applications in scientific research, including:

  • Pharmaceutical research: Due to the presence of both an amino group and a carboxylic acid group, 3-amino-4-methylbenzoic acid possesses interesting structural features that could potentially be useful in drug design and development. However, more research is needed to evaluate its specific therapeutic potential [].
  • Material science: 3-Amino-4-methylbenzoic acid can be used as a building block for the synthesis of more complex molecules with potential applications in material science, such as the development of new polymers or functional materials [].
  • Organic chemistry research: As a relatively simple molecule with functional groups, 3-amino-4-methylbenzoic acid can serve as a model compound for studying various organic reactions and reaction mechanisms [].
Due to its functional groups:

  • Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
  • Acylation: Can undergo acylation reactions to form amides or substituted benzoic acids.
  • Nitration: The presence of the amino group makes it susceptible to electrophilic aromatic substitution, allowing for nitration at the aromatic ring.
  • Protection of Amines: It can be protected using reagents like di-tert-butyl dicarbonate for further synthetic applications .

3-Amino-4-methylbenzoic acid exhibits biological activities that make it a subject of interest in pharmaceutical research. It has been noted for its potential antitumor properties when used as a precursor in the synthesis of cyclopropamitosene compounds. Additionally, it shows some herbicidal activity, indicating its utility in agricultural applications .

Several methods exist for synthesizing 3-amino-4-methylbenzoic acid:

  • From 4-Methylbenzoic Acid: Starting from 4-methylbenzoic acid, one can introduce an amino group through reduction or substitution reactions.
  • Nitration followed by Reduction: Nitration of toluene followed by reduction can yield 3-amino-4-methylbenzoic acid.
  • Direct Amination: Using ammonia or amines under specific conditions can lead to the formation of this compound from appropriate precursors .

Research indicates that 3-amino-4-methylbenzoic acid may interact with various biological targets, contributing to its antitumor activity. Studies have focused on its role as a precursor in synthesizing compounds that exhibit enhanced biological activity against cancer cells. Moreover, its interactions with herbicides suggest potential synergistic effects when combined with other agricultural chemicals .

Several compounds share structural similarities with 3-amino-4-methylbenzoic acid, including:

Compound NameStructureUnique Features
4-Amino-3-methylbenzoic acidC8H9NO2Similar structure but different amino positioning
3-Amino-5-methylbenzoic acidC8H9NO2Contains an additional methyl group at the 5 position
3-Aminobenzoic acidC7H7NO2Lacks the methyl group on the aromatic ring
p-Toluic acidC8H10O2No amino group; only contains a carboxylic acid

These compounds highlight the uniqueness of 3-amino-4-methylbenzoic acid, particularly its specific positioning of functional groups which influences its reactivity and biological properties .

XLogP3

0.3

UNII

BU165505VM

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2458-12-0

Wikipedia

3-Amino-4-methylbenzoic acid

Dates

Modify: 2023-08-15

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